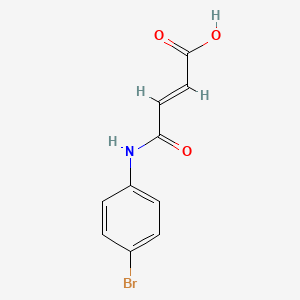

3-(N-(4-Bromophenyl)carbamoyl)prop-2-enoic acid

Overview

Description

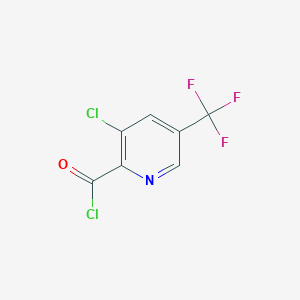

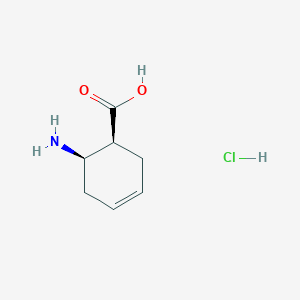

“3-(N-(4-Bromophenyl)carbamoyl)prop-2-enoic acid”, also known as “(2E)-3-[(4-bromophenyl)carbamoyl]prop-2-enoic acid”, is a chemical compound with the CAS Number: 843664-90-4 . It has a molecular weight of 270.08 and its molecular formula is C10H8BrNO3 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8BrNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5+ . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 270.08 and its molecular formula is C10H8BrNO3 . The InChI code for this compound provides additional information about its molecular structure .Scientific Research Applications

Synthesis of Novel Compounds

- 3-(N-(4-Bromophenyl)carbamoyl)prop-2-enoic acid serves as a starting material for synthesizing a variety of heterocyclic compounds, such as aroylacrylic acids, pyridazinones, and furanones derivatives. These are synthesized through reactions with different reagents, displaying potential for antibacterial activities (El-Hashash et al., 2015).

Transition Metal Coordination Chemistry

- This acid is used in synthesizing transition metal carboxylates. These carboxylates have been characterized through various spectroscopic methods and tested for their biocidal properties, indicating potential uses in combating microorganisms (Shahzadi et al., 2008).

Structural Investigation

- Studies have been conducted on the structural properties of similar compounds, using X-ray crystallography, spectroscopic methods, and quantum chemical calculations. These investigations offer insights into the molecular interactions and stability of these compounds, which are crucial for their potential applications in various fields (Venkatesan et al., 2016).

Synthesis of Heterocyclic Compounds

- The acid is also used to generate different heterocycles, such as pyrane, pyridine, and phthalazinone derivatives. This versatility in producing various compounds highlights its importance in synthetic chemistry (El-Hashash et al., 2012).

Liquid Crystal Alignment

- Derivatives of this compound have shown the ability to promote excellent photoalignment of commercial nematic liquid crystals. This has implications for the development and improvement of liquid crystal displays (LCDs) (Hegde et al., 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

It’s known that similar compounds are often incorporated into drugs designed for anticancer, antiviral, antihypertensive, analgesic, antipyretic, anti-inflammatory, and anti-psoriasis agents .

Mode of Action

The mode of action of 3-(N-(4-Bromophenyl)carbamoyl)prop-2-enoic acid involves the formation of a conjugated double bond resulting from dehydrogenation, i.e., the formation of an α,β unsaturated system . This structural feature may contribute to its interaction with its targets.

Biochemical Pathways

The compound is involved in the generation and synthesis of different heterocycles such as 2-pyrimidine thione, pyrane, pyridine, and phthalazinone derivative . It serves as a key starting material to synthesize some important heterocycles, including fused pyrido-pyrimidine and fused pyrido-pyridazinopyrimidine .

Pharmacokinetics

Its molecular weight of 27008 suggests that it may have suitable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally considered to have good bioavailability.

Result of Action

The compound has been reported to have potential antibacterial activities, which prevented the growth of Staphylococcus aureus . It also exhibits anti-proliferative action against human cervix carcinoma . Some of its derivatives are active on the blood circulatory system and can stimulate skin regeneration and increase the efficacy of antibiotic therapy of Staphylococcus and Proteus infected wounds .

properties

IUPAC Name |

(E)-4-(4-bromoanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNFUZCLEZJCRN-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C=CC(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)/C=C/C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(N-(4-Bromophenyl)carbamoyl)prop-2-enoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B3038185.png)

![2-[2-(17-Amino-5,13,14,16-tetrahydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3038191.png)

![[(3,4-Dimethoxyphenyl)sulfonyl]acetonitrile](/img/structure/B3038197.png)

![[1,1'-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone](/img/structure/B3038201.png)